Cav 2.2 blocker 2

Description

Table 1: Milestones in Cav2.2-Targeted Therapeutic Development

Ziconotide, a synthetic ω-conotoxin derived from cone snails, became the first FDA-approved Cav2.2 blocker in 2004. It binds with picomolar affinity to the channel’s pore, preventing calcium influx and neurotransmitter release. However, its clinical utility is limited by intrathecal delivery requirements and severe side effects, including hypotension and cognitive disturbances.

Gabapentinoids, which target the α2δ auxiliary subunit, emerged as orally bioavailable alternatives. By disrupting Cav2.2 trafficking to the plasma membrane, gabapentin and pregabalin reduce presynaptic calcium currents in neuropathic pain states. Despite widespread use, their non-selective action on all α2δ-containing channels contributes to dizziness, sedation, and misuse potential.

Recent efforts have focused on small-molecule inhibitors with state-dependent mechanisms. TROX-1, a triazole oxindole derivative, inhibits Cav2.2 with an IC50 of 0.11 µM under depolarized conditions, showing 40-fold selectivity over Cav2.1 and Cav2.3 channels. Similarly, C2230 stabilizes Cav2.2 in a slow-recovering inactivated state, preferentially blocking channels during high-frequency firing (e.g., 10 Hz) without affecting cardiac ion channels.

Rationale for Developing State-Dependent Cav2.2 Blockers

State-dependent inhibitors offer two key advantages over classical Cav2.2 blockers:

Enhanced Therapeutic Specificity : By selectively binding to open or inactivated channel conformations, these compounds spare Cav2.2 activity under normal physiological conditions. For example, C2230 exhibits a 7.8-fold higher potency at -50 mV (IC50 = 1.3 µM) compared to -80 mV (IC50 = 10.2 µM), minimizing off-target effects during low-frequency neuronal activity.

Pathology-Adapted Modulation : Chronic pain states are characterized by increased Cav2.2 expression and aberrant high-frequency firing in nociceptors. TROX-1’s use-dependent inhibition reduces channel availability specifically during sustained depolarization, as shown by its 70% inhibition of CGRP release in DRG neurons under 14 mM K+ stimulation.

Table 2: Pharmacological Properties of State-Dependent vs. Non-State-Dependent Cav2.2 Inhibitors

Structural studies reveal that state-dependent inhibitors like C2230 interact with distinct residues in the Cav2.2 pore domain, avoiding overlap with ziconotide’s binding site. This novel pharmacophore enables simultaneous targeting of Cav2.2 and its regulatory proteins (e.g., CRMP-2), offering multimodal control over nociceptive signaling.

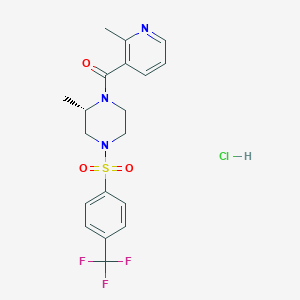

Properties

CAS No. |

1204535-44-3 |

|---|---|

Molecular Formula |

C19H20F3N3O3S |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1 |

InChI Key |

BLFJGFDZMABYMY-ZDUSSCGKSA-N |

SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNV-2197944 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of CNV-2197944 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CNV-2197944 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, which may enhance or modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Pain Management

One of the most significant applications of C2230 is in the treatment of chronic and neuropathic pain:

- Efficacy in Animal Models : C2230 has been shown to mitigate pain behaviors across various models, including those for arthritis and neuropathic pain . In studies involving rat models, acute administration resulted in significant reductions in pain-related behaviors, suggesting its potential as a therapeutic agent.

- Comparison with Other Blockers : C2230's potency was demonstrated to be superior to other known blockers, such as ω-conotoxin GVIA, with an IC50 value indicating effective inhibition at low concentrations .

Neurological Disorders

C2230's role extends beyond pain management into other neurological conditions:

- Potential for Treating Epilepsy : Given its ability to inhibit excitatory neurotransmitter release through Cav 2.2 channels, C2230 may offer therapeutic benefits for epilepsy by stabilizing neuronal excitability .

- Research on Mechanistic Insights : Studies have investigated the molecular interactions between C2230 and Cav 2.2 channels, revealing insights into how auxiliary subunits like CaVβ2 influence channel gating and sensitivity to blockers .

Case Study 1: Chronic Pain Model

In a controlled study involving a rat model of chronic pain induced by nerve injury:

- Methodology : Rats were administered C2230 at varying doses.

- Results : Significant reductions in mechanical allodynia were observed, with behavioral assessments indicating improved pain thresholds post-treatment .

Case Study 2: Neuropathic Pain Assessment

Another study focused on neuropathic pain:

- Methodology : C2230 was applied in conjunction with behavioral tests measuring pain responses.

- Results : The results demonstrated that C2230 effectively reduced hyperalgesia and allodynia compared to control groups treated with saline or alternative blockers .

Data Summary

Mechanism of Action

CNV-2197944 exerts its effects by selectively inhibiting the Cav2.2 channels, which are N-type voltage-gated calcium channels. These channels play a crucial role in the transmission of pain signals in the nervous system. By blocking these channels, CNV-2197944 reduces the influx of calcium ions, thereby decreasing the release of neurotransmitters involved in pain signaling .

Comparison with Similar Compounds

Comparison with Similar Calcium Channel Inhibitors

Selectivity Across Calcium Channel Subtypes

Cav 2.2 blocker 1 exhibits high specificity for the N-type (Cav 2.2) channel compared to other subtypes (Table 1). For instance:

- SNX-482 : Targets R-type (Cav 2.3) channels with an IC50 of ~15–30 nM, primarily used in neurological research .

- ω-Agatoxin IVA : Inhibits P/Q-type (Cav 2.1) channels (IC50: ~100–200 nM), applied in neurotransmission studies .

- VK-II-36 : A Carvedilol analog modulating sarcoplasmic reticulum calcium release, used for cardiovascular arrhythmias rather than neuronal pain pathways .

Table 1. Pharmacological Profiles of Calcium Channel Inhibitors

| Compound | Target Channel | IC50/Activity | Primary Application | Selectivity |

|---|---|---|---|---|

| Cav 2.2 blocker 1 | Cav 2.2 (N-type) | 1 nM | Neuropathic pain | High for Cav 2.2 |

| SNX-482 | Cav 2.3 (R-type) | 15–30 nM | Epilepsy, neurodegeneration | Selective for R-type |

| ω-Agatoxin IVA | Cav 2.1 (P/Q-type) | 100–200 nM | Synaptic transmission studies | P/Q-type specific |

| VK-II-36 | SR calcium release | Inhibits EADs/DADs | Cardiovascular arrhythmias | Non-channel subtype |

Research Findings and Limitations

- Cav 2.2 Blocker 1: Upregulates pain threshold in rodent models, but its pharmacokinetics (e.g., blood-brain barrier penetration) remain understudied . No data on drug-drug interactions or long-term toxicity are available.

- SNX-482 and ω-Agatoxin IVA: Limited to academic research due to poor bioavailability and subtype-specific niche applications .

- Clinical Gaps : Unlike FDA-approved L-type blockers (e.g., amlodipine), Cav 2.2 blocker 1 lacks phase III trial data, restricting its translational readiness .

Biological Activity

Cav 2.2 blockers, particularly compounds like C2230, have garnered significant attention in pharmacological research due to their potential therapeutic applications in pain management and neurological disorders. This article delves into the biological activity of Cav 2.2 blocker 2, examining its mechanisms of action, efficacy in various experimental models, and relevant case studies.

Cav 2.2, also known as N-type calcium channels, play a crucial role in neurotransmitter release and neuronal excitability. Blockers like C2230 exhibit use-dependent inhibition , meaning their effectiveness increases with higher frequencies of neuronal firing. This property is particularly advantageous in pain management, where heightened neuronal activity is common.

- Binding Characteristics : C2230 preferentially binds to the inactivated state of the Cav 2.2 channel. Studies show that it enhances closed-state inactivation and accelerates open-state inactivation during high-frequency stimulation, which is essential for effective pain relief .

Efficacy and Potency

The potency of C2230 has been quantified through various electrophysiological experiments. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness at different membrane potentials:

| Membrane Potential (mV) | IC50 (µM) |

|---|---|

| -50 | 1.3 ± 0.1 |

| -80 | 10.2 ± 0.6 |

These results suggest that C2230 is significantly more potent at depolarized potentials, where Cav 2.2 channels are more likely to be inactivated, thus providing a robust blockade during conditions of increased neuronal activity .

Pain Models

Recent studies have demonstrated the efficacy of C2230 across multiple pain models:

- Chronic Pain Model : In a rat model of chronic pain, administration of C2230 resulted in a marked reduction in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain management .

- Neuronal Excitability : Experiments involving dorsal root ganglion (DRG) neurons showed that C2230 inhibited CaV2.2 currents without affecting overall neuronal excitability, indicating its selective action on pain pathways .

- Nonhuman Primate Studies : Similar effects were observed in marmosets (Callithrix jacchus), where C2230 significantly reduced total calcium currents in trigeminal ganglia compared to control groups .

Comparative Analysis with Other Blockers

C2230's mechanism and efficacy can be compared with other known Cav 2.2 blockers such as ω-conotoxin GVIA (ω-CGVIA). While ω-CGVIA is known for its irreversible blockade, C2230 demonstrates a rapid and reversible block with a distinct binding profile that allows for recovery under certain conditions .

| Feature | C2230 | ω-Conotoxin GVIA |

|---|---|---|

| Binding Type | Use-dependent | Irreversible |

| Recovery | Rapid and complete | Slow |

| Potency at -50 mV | High (IC50 = 1.3 µM) | Not specified |

Q & A

How to design a robust experimental protocol to assess Cav blocker 2 efficacy in neuronal signaling studies?

Basic:

A well-designed protocol should include in vitro electrophysiological assays (e.g., patch-clamp) to measure calcium current inhibition, paired with concentration-response curves to determine IC₅₀ values. Use control compounds (e.g., ω-conotoxin GVIA) to validate assay specificity . Ensure reproducibility by adhering to standardized buffer conditions (e.g., 2 mM Ca²⁺ in extracellular solution) and temperature control (±0.5°C) .

Advanced:

For in vivo models, integrate behavioral assays (e.g., neuropathic pain models) with pharmacokinetic profiling to correlate target engagement with functional outcomes. Address interspecies variability by testing across multiple animal models (rat, mouse) and include dose-escalation studies to identify therapeutic windows. Use blinded randomization and power analysis to minimize bias and ensure statistical validity .

How to resolve contradictions in reported IC₅₀ values for Cav blocker 2 across studies?

Basic:

Identify potential sources of variability:

- Assay conditions : Differences in voltage protocols (e.g., holding potentials, depolarization durations) alter channel state and blocker binding kinetics. Standardize protocols using IUPHAR guidelines .

- Cell type : Heterologous expression systems (HEK293 vs. neuronal cells) may lack auxiliary subunits, affecting channel pharmacology. Validate results in native neuronal cultures .

Advanced:

Apply meta-analysis techniques to aggregate data, adjusting for covariates such as temperature, pH, and recording techniques. Use Bayesian statistical models to quantify uncertainty and identify outliers. Cross-validate findings with orthogonal methods (e.g., fluorescence-based calcium imaging) to confirm mechanistic consistency .

What strategies ensure reliable validation of Cav blocker 2 target specificity?

Basic:

Perform off-target screening against related calcium channels (Cav 1.2, Cav 2.1) using radioligand binding or fluorescence polarization assays. Include positive controls (e.g., nifedipine for Cav 1.2) and negative controls (vehicle-only) .

Advanced:

Leverage CRISPR/Cas9-edited cell lines lacking Cav 2.2 to confirm on-target effects. Combine with transcriptomic profiling (RNA-seq) to assess downstream gene expression changes. For in vivo specificity, use conditional knockout models to isolate Cav 2.2-dependent pathways .

How to optimize Cav blocker 2 concentration for chronic toxicity studies?

Basic:

Derive initial doses from acute toxicity studies (LD₅₀) and adjust based on therapeutic index calculations. Monitor plasma half-life and organ accumulation (e.g., liver, kidney) using LC-MS/MS .

Advanced:

Implement physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure levels. Pair with longitudinal biomarker analysis (e.g., serum creatinine for renal toxicity) and histopathological evaluations. Use NOAEL (No Observed Adverse Effect Level) to define safe dosing regimens .

What methodologies address ethical and reproducibility concerns in Cav blocker 2 research?

Basic:

Follow ARRIVE 2.0 guidelines for animal studies, including detailed reporting of sample sizes, exclusion criteria, and randomization. For human-derived cells, obtain IRB approval and document informed consent processes .

Advanced:

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw electrophysiology traces, pharmacokinetic datasets, and code in public repositories (e.g., Zenodo, GitHub). Conduct pre-registered replication studies to confirm critical findings .

How to integrate Cav blocker 2 findings with existing calcium channel research?

Advanced:

Use systems biology approaches (e.g., network pharmacology) to map blocker interactions within calcium signaling pathways. Compare structural motifs (e.g., pore-binding vs. allosteric sites) with other Cav 2.2 inhibitors using molecular docking simulations. Publish negative results to clarify mechanisms and reduce publication bias .

What computational tools predict Cav blocker 2 interactions in silico?

Advanced:

Apply molecular dynamics simulations (e.g., GROMACS) to model blocker-channel binding kinetics. Validate predictions with mutagenesis studies (e.g., alanine scanning of channel domains). Use QSAR (Quantitative Structure-Activity Relationship) models to optimize lead compounds for selectivity and potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.